Lantic acid - 22626-26-2

Lantic acid

Catalog Number: EVT-272541
CAS Number: 22626-26-2
Molecular Formula: C30H46O4
Molecular Weight: 470.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Lantic acid is a bioactive chemical.
Classification and Source

Lactic acid, chemically known as 2-hydroxypropanoic acid, is classified as a hydroxy acid. It is produced naturally in the body during anaerobic respiration and is also found in sour milk and fermented foods. Lactic acid exists in two optically active forms: L-lactic acid (or L(+)-lactic acid) and D-lactic acid (or D(-)-lactic acid), as well as a racemic mixture. The primary sources of lactic acid production include renewable agricultural feedstocks such as corn, sugar cane, potatoes, and whey .

Synthesis Analysis

Lactic acid can be synthesized through two main methods: chemical synthesis and microbial fermentation.

Chemical Synthesis

Microbial Fermentation

Microbial fermentation accounts for approximately 90% of global lactic acid production. This method utilizes lactic acid bacteria (LAB) that metabolize sugars from renewable resources under anaerobic conditions. Various substrates can be used, including glucose from starch or cellulose from lignocellulosic biomass . The fermentation process can be optimized through repeated batch or continuous fermentation modes to enhance yield and productivity .

Molecular Structure Analysis

The molecular formula of lactic acid is C3H6O3C_3H_6O_3, with a molecular weight of 90.08 g/mol. Its structure features a hydroxyl group (-OH) adjacent to a carboxylic acid group (-COOH), making it an alpha-hydroxy acid. The presence of an asymmetric carbon atom allows for the existence of stereoisomers: L-lactic acid and D-lactic acid. The structural formula can be represented as:

HO CH CH 3 COOH\text{HO CH CH 3 COOH}

This configuration contributes to its solubility in water and its ability to participate in various biochemical reactions .

Chemical Reactions Analysis

Lactic acid participates in several important chemical reactions:

  • Esterification: Lactic acid can react with alcohols to form esters, which are used in food flavorings and fragrances.
  • Polymerization: Two molecules of lactic acid can polymerize to form dilactide, which is a precursor for polylactic acid (PLA), a biodegradable polymer widely used in packaging and biomedical applications .
  • Decarboxylation: Under certain conditions, lactic acid can undergo decarboxylation to produce acetaldehyde.

These reactions are crucial for both industrial applications and metabolic pathways within living organisms .

Mechanism of Action

The mechanism of action for lactic acid primarily involves its role as an intermediate in metabolic pathways. In anaerobic glycolysis, glucose is converted into pyruvate through a series of enzymatic reactions. Under low oxygen conditions, pyruvate is reduced to lactic acid by the enzyme lactate dehydrogenase. This process regenerates NAD+, allowing glycolysis to continue producing ATP even when oxygen levels are insufficient .

In industrial contexts, the choice of microorganisms during fermentation significantly influences the yield and stereochemistry of the produced lactic acid. Specific strains can be selected to favor the production of either L-lactic or D-lactic acids based on the desired application .

Physical and Chemical Properties Analysis

Lactic acid is a colorless liquid with a characteristic sour taste and odor. Key physical and chemical properties include:

  • Boiling Point: Approximately 122 °C
  • Melting Point: Approximately 16 °C
  • Density: About 1.209 g/cm³ at 20 °C
  • Solubility: Highly soluble in water due to its polar functional groups
  • pH: Lactic acid solutions are acidic (pH < 3)

These properties make lactic acid suitable for various applications in food preservation, pharmaceuticals, and biodegradable plastics .

Applications

Lactic acid has diverse applications across multiple industries:

  • Food Industry: Used as a preservative and flavoring agent due to its acidity.
  • Pharmaceuticals: Employed in drug formulation as an excipient or stabilizer.
  • Biodegradable Plastics: As a precursor for polylactic acid (PLA), it contributes to sustainable materials that decompose naturally.
  • Cosmetics: Incorporated into skincare products for its moisturizing properties.

The increasing demand for sustainable alternatives has led to heightened interest in lactic acid's applications in green chemistry and bioplastics .

Biosynthetic Pathways &amp; Microbial Production Systems

Fermentation-Based Synthesis Mechanisms in Lactic Acid Bacteria (LAB)

Lactic acid bacteria (LAB) employ two primary metabolic pathways for lactic acid biosynthesis: the homofermentative pathway (yielding >85% lactic acid) and the heterofermentative pathway (producing lactic acid alongside ethanol, acetate, and CO₂) [1]. Homofermentative LAB like Lactococcus lactis and Lactobacillus casei utilize the Embden-Meyerhof-Parnas (EMP) pathway, where glucose is converted to two pyruvate molecules via glycolysis, followed by reduction to lactate by lactate dehydrogenase (LDH) [1] [2]. The reaction is:Glucose + 2 ADP + 2 Pi → 2 Lactate + 2 ATP

Heterofermentative LAB (e.g., Leuconostoc mesenteroides) use the phosphoketolase pathway (PKP). Here, glucose-6-phosphate is decarboxylated to pentose-5-phosphate, then cleaved into glyceraldehyde-3-phosphate (G3P) and acetyl-phosphate by phosphoketolase. G3P is converted to lactate, while acetyl-phosphate yields ethanol or acetate [1] [9]. Key enzymes include:

  • Phosphoketolase: Diverts carbon flux from glycolysis.
  • NAD⁺-dependent LDH: Catalyzes pyruvate reduction [5].

Table 1: Key Enzymes in LAB Lactic Acid Biosynthesis

EnzymeFunctionPathway Type
GlucokinaseGlucose phosphorylationHomofermentative
Fructose-bisphosphate aldolaseSplits fructose-1,6-bisphosphate to G3P & DHAPHomofermentative
Lactate dehydrogenase (LDH)Converts pyruvate to lactateBoth
PhosphoketolaseCleaves pentose-5-phosphate to G3P & acetyl-PHeterofermentative
Acetate kinaseGenerates ATP from acetyl-PHeterofermentative

Fungal vs. Bacterial Metabolic Flux Divergence in Substrate Utilization

Fungal lactic acid producers (e.g., Rhizopus oryzae) exhibit distinct metabolic traits compared to bacteria. Fungi operate under strict aerobic conditions and channel glucose exclusively to L-lactic acid via the EMP pathway, achieving near-theoretical yields (≥95%) due to minimal byproduct formation [1]. R. oryzae expresses a single LDH gene regulated by oxygen levels, with productivity enhanced by disrupting alcohol dehydrogenase to reduce ethanol coproduction [1].

Bacteria like Lactobacillus spp. show broader substrate versatility but face carbon catabolite repression (CCR). For instance:

  • LAB preferentially consume glucose over xylose, limiting pentose utilization [7].
  • Bacillus spp. utilize starchy substrates via amylase secretion, enabling direct biomass conversion [1].

Table 2: Substrate Utilization in Fungi vs. Bacteria

ParameterFungi (e.g., Rhizopus)Bacteria (e.g., Lactobacillus)
Optimal pH6.0–7.05.0–6.5
Oxygen RequirementStrictly aerobicAnaerobic/facultative anaerobic
ByproductsEthanol, fumaric acid (minor)Ethanol, acetate, CO₂ (heterofermentative)
Substrate RangeGlucose, xyloseGlucose, lactose, starch, agro-waste
Productivity0.4–2.5 g/L/h2–12 g/L/h

Genetic Engineering of Lactobacillus spp. for Enhanced Yield Optimization

Genetic tools have revolutionized lactic acid production strains:

  • CRISPR-Cas9: Inactivated ldhD in L. plantarum to eliminate D-lactate production, achieving optical purity of >99.9% L-lactic acid [3] [6].
  • Promoter Engineering: Constitutive ldhL overexpression in L. casei increased lactic acid titer by 40% [5].
  • Mutagenesis: Atmospheric Room Temperature Plasma (ARTP) generated L. panis mutants with 25% higher lactic acid yield by upregulating glutamate racemase, enhancing NADH regeneration [5].

Metabolic bottlenecks addressed include:

  • Cofactor Balancing: Overexpression of NADH oxidase in L. lactis minimized acetate formation by recycling NAD⁺ [4].
  • Acid Tolerance: UV mutagenesis selected Lactobacillus variants growing at pH ≤ 4.0, reducing neutralization costs [1].

Co-Culture Fermentation Systems for Mixed Carbon Source Valorization

Co-cultures leverage symbiosis to valorize complex substrates:

  • Detoxification Synergy: Lactobacillus-Saccharomyces consortia degrade furfural (a lignocellulosic inhibitor) via Lactobacillus reductase activity, enabling ethanol coproduction [7] [10].
  • Sugar Coresidence: L. lactis (glucose specialist) and L. mesenteroides (xylose utilizer) increased sugar conversion by 30% in cheese whey [8].
  • Cellulase Complementation: Trichoderma reesei (cellulase producer) with L. plantarum converted cellulose to lactic acid at 0.8 g/L/h, eliminating enzyme costs [7] [10].

Table 3: Co-Culture Applications in Lactic Acid Production

Co-Culture SystemSubstrateOutcomeMechanism
L. lactis + L. mesenteroidesCheese whey25% higher lactic acid yieldXylose/glucose co-utilization
L. plantarum + T. reeseiWheat bran0.8 g/L/h productivityIn situ cellulase production
L. fermentum + A. pasteurianusCocoa pulpAcetate reduced by 15%Lactate-to-acetate conversion
Bacillus spp. + Lactobacillus spp.StarchDirect starch conversion, no hydrolysisAmylase secretion

Challenges include population instability and variable inoculum ratios. Dynamic models suggest quorum sensing controls to stabilize consortium composition [8] [10].

Metabolic Network Modeling of Homofermentative vs. Heterofermentative Pathways

Genome-scale metabolic models (GEMs) decode flux distributions:

  • Flux Balance Analysis (FBA): For L. lactis, predicted 95% carbon flux to lactate under glucose excess, aligning with experimental yields [4].
  • Minimization of Metabolic Adjustment (MOMA): Simulated ldh knockout in L. mesenteroides, correctly forecasted increased acetate/ethanol flux [4] [8].

Key insights include:

  • ATP Maintenance: Homofermenters achieve higher growth rates (0.6 h⁻¹) due to ATP yield from lactate (2 ATP/glucose) vs. heterofermenters (1 ATP/glucose) [4].
  • Byproduct Constraints: Heterofermentative Leuconostoc requires citrate to regenerate NAD⁺ via citrate lyase; models optimized citrate feeding to minimize ethanol [8] [9].

Dynamic multi-species models (dFBA) of L. lactis-S. thermophilus cocultures predicted pH-mediated competition: S. thermophilus dominated at pH > 5.5 due to higher acid sensitivity [8].

Properties

CAS Number

22626-26-2

Product Name

Lantic acid

IUPAC Name

(2S,6S,7S,8R,11S,14S,15R,18R,20R)-20-hydroxy-7,8,14,15,19,19-hexamethyl-21-oxahexacyclo[18.2.2.01,18.02,15.05,14.06,11]tetracos-4-ene-11-carboxylic acid

Molecular Formula

C30H46O4

Molecular Weight

470.7 g/mol

InChI

InChI=1S/C30H46O4/c1-18-9-12-28(24(31)32)14-13-26(5)20(23(28)19(18)2)7-8-22-27(26,6)11-10-21-25(3,4)30(33)16-15-29(21,22)17-34-30/h7,18-19,21-23,33H,8-17H2,1-6H3,(H,31,32)/t18-,19+,21+,22+,23+,26-,27-,28+,29?,30-/m1/s1

InChI Key

WFSVWMKYCNCEAW-MFTKVSCJSA-N

SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C46CCC(C5(C)C)(OC6)O)C)C2C1C)C)C(=O)O

Solubility

Soluble in DMSO

Synonyms

Lantic acid;

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C46CCC(C5(C)C)(OC6)O)C)C2C1C)C)C(=O)O

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5C46CC[C@](C5(C)C)(OC6)O)C)[C@@H]2[C@H]1C)C)C(=O)O

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